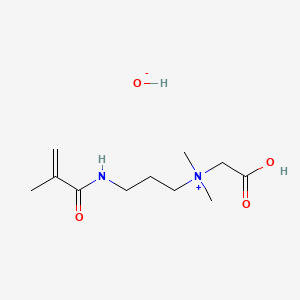
(Carboxymethyl)dimethyl-3-((2-methyl-1-oxoallyl)amino)propylammonium hydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Carboxymethyl)dimethyl-3-((2-methyl-1-oxoallyl)amino)propylammonium hydroxide is a chemical compound with the molecular formula C11H22N2O4. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its ability to lower surface tension, making it useful in formulations requiring enhanced wetting and spreading properties.
准备方法
The synthesis of (Carboxymethyl)dimethyl-3-((2-methyl-1-oxoallyl)amino)propylammonium hydroxide typically involves multiple steps, including esterification, amidation, and methylation reactions. The industrial production methods often involve the following steps:
Esterification: Reacting a carboxylic acid with an alcohol to form an ester.
Amidation: Converting the ester to an amide by reacting with an amine.
Methylation: Introducing methyl groups to the amide to form the final compound.
These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
化学反应分析
(Carboxymethyl)dimethyl-3-((2-methyl-1-oxoallyl)amino)propylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
(Carboxymethyl)dimethyl-3-((2-methyl-1-oxoallyl)amino)propylammonium hydroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Industry: Utilized in the formulation of cleaning agents, personal care products, and industrial cleaners due to its surfactant properties
作用机制
The mechanism of action of (Carboxymethyl)dimethyl-3-((2-methyl-1-oxoallyl)amino)propylammonium hydroxide involves its interaction with molecular targets such as cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased permeability and solubilization of hydrophobic molecules. This interaction is mediated through hydrophobic and electrostatic interactions, which facilitate the compound’s effects on cellular and molecular pathways .
相似化合物的比较
(Carboxymethyl)dimethyl-3-((2-methyl-1-oxoallyl)amino)propylammonium hydroxide can be compared with other similar compounds such as:
(Carboxymethyl)dimethyl-3-((1-oxotetradecyl)amino)propylammonium hydroxide: Known for its use as a surfactant in industrial applications.
(Carboxymethyl)dimethyl-3-((1-oxododecyl)amino)propylammonium hydroxide: Commonly used in personal care products as a foaming agent.
Cocamidopropyl betaine: A widely used surfactant in cosmetics and personal care products.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct surfactant properties and makes it suitable for specialized applications .
属性
CAS 编号 |
83623-26-1 |
|---|---|
分子式 |
C11H22N2O4 |
分子量 |
246.30 g/mol |
IUPAC 名称 |
carboxymethyl-dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;hydroxide |
InChI |
InChI=1S/C11H20N2O3.H2O/c1-9(2)11(16)12-6-5-7-13(3,4)8-10(14)15;/h1,5-8H2,2-4H3,(H-,12,14,15,16);1H2 |
InChI 键 |
ULQOAAQWNDVVDP-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)NCCC[N+](C)(C)CC(=O)O.[OH-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


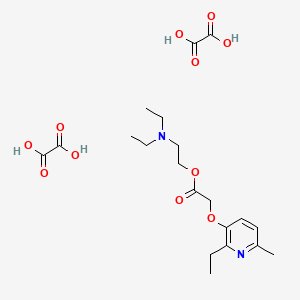
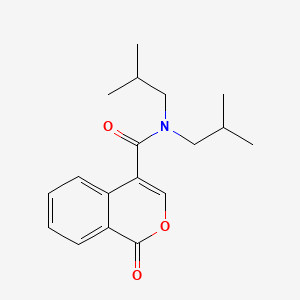
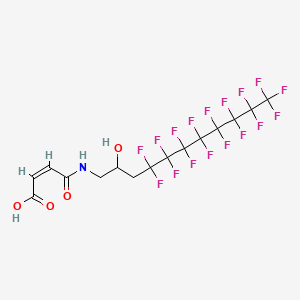
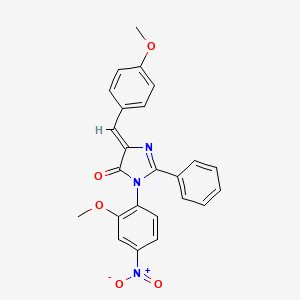


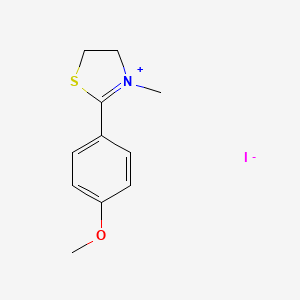

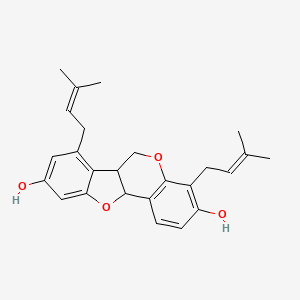
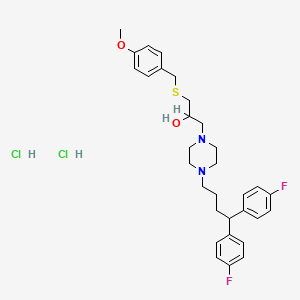
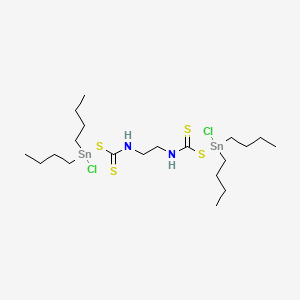
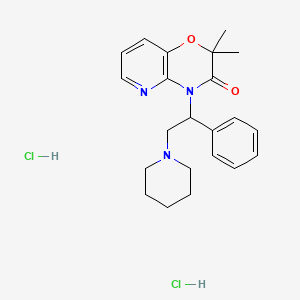

![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12703532.png)
